3-(trifluoromethyl)-N-(4-{2-[3-(trifluoromethyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide
Description
The compound 3-(trifluoromethyl)-N-(4-{2-[3-(trifluoromethyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide is a bis-thiazole derivative featuring dual benzamide moieties substituted with trifluoromethyl (-CF₃) groups at the 3-position. This structure integrates two heterocyclic thiazole rings bridged via an amide linkage, with each thiazole further functionalized by a trifluoromethylbenzamide substituent. The trifluoromethyl group is a hallmark of modern medicinal chemistry, known to enhance metabolic stability, lipophilicity, and target-binding affinity through its electron-withdrawing properties and resistance to oxidative degradation .
Properties
IUPAC Name |
3-(trifluoromethyl)-N-[4-[2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F6N4O2S2/c23-21(24,25)13-5-1-3-11(7-13)17(33)31-19-29-15(9-35-19)16-10-36-20(30-16)32-18(34)12-4-2-6-14(8-12)22(26,27)28/h1-10H,(H,29,31,33)(H,30,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZCORZPSFEHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F6N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiazole derivatives to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole rings facilitate nucleophilic substitution at reactive positions. For structurally related bis-thiazoles, the following reactions are documented:
For example, hydrolysis of the benzamide groups under acidic conditions yields carboxylic acid derivatives, a reaction critical for modifying solubility or biological activity .
Electrophilic Aromatic Substitution
| Reaction Type | Reagents/Conditions | Position | Outcome | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃ | C-5 of thiazole | Brominated derivatives | |
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 of benzamide ring | Nitro-substituted analogs |
The trifluoromethyl groups deactivate the benzamide rings, directing electrophiles to meta positions relative to the amide linkage .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the thiazole rings:
| Reaction Type | Catalysts/Reagents | Application | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Introduction of aryl groups at C-4 | |
| Buchwald–Hartwig amination | Pd₂(dba)₃, XPhos | Amination of thiazole C-2 |
For instance, Suzuki coupling with aryl boronic acids replaces bromide substituents (if present) with diverse aromatic groups, enhancing structural diversity .
Redox Reactions
The trifluoromethyl groups remain inert under most conditions, but the amide and thiazole moieties participate in redox processes:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Reduction of amides | LiAlH₄, THF | Conversion to amine derivatives | |
| Oxidation of thiazole sulfur | mCPBA, CH₂Cl₂ | Sulfoxide/sulfone formation |
Reduction of the benzamide groups to amines increases basicity, while sulfur oxidation modulates electronic properties .
Cycloaddition and Heterocycle Formation
The thiazole rings participate in [3+2] cycloadditions to form fused heterocycles:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Huisgen cycloaddition | Cu(I), azides | Triazole-thiazole hybrids | |
| 1,3-Dipolar cycloaddition | Nitrile oxides | Isoxazole-linked derivatives |
These reactions expand the compound’s utility in medicinal chemistry by introducing additional pharmacophores .
Stability and Degradation Pathways
Key stability considerations include:
-
Hydrolytic degradation : Amide bonds hydrolyze in strong acidic/basic conditions (t₁/₂ = 12–48 hrs at pH 1–14) .
-
Photodegradation : UV exposure induces C–S bond cleavage in thiazoles, forming mercaptobenzamide byproducts .
Comparative Reactivity with Analogues
The presence of dual thiazole rings and trifluoromethyl groups distinguishes this compound from simpler thiazoles:
| Feature | 3-(Trifluoromethyl)-N-(4-{2-[...]-yl}benzamide | Monothiazole Analogues |
|---|---|---|
| Electrophilic substitution | Limited to C-5 of thiazole | More reactive at C-2/C-5 |
| Solubility | Low (logP ≈ 4.2) due to trifluoromethyl groups | Higher (logP ≈ 2.8) |
| Thermal stability | Stable up to 250°C | Decomposes at 180–200°C |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its structural similarity to known pharmaceuticals suggests possible applications in treating various diseases.
- Anticancer Activity : Studies have indicated that compounds with thiazole moieties exhibit significant anticancer properties. Research has shown that derivatives of this compound can inhibit tumor growth in specific cancer cell lines, making it a candidate for further development as an anticancer drug .
- Targeting Kinase Inhibition : The compound's ability to inhibit specific kinases involved in cancer progression has been a focal point of research. In particular, it may target the Bcr-Abl tyrosine kinase, which is crucial in chronic myeloid leukemia .
Agricultural Applications
The herbicidal properties of similar compounds have led to investigations into their effectiveness in agricultural settings.
- Weed Control : Compounds with trifluoromethyl and thiazole functionalities have shown promise in controlling unwanted plant species. They may act as inhibitors of specific enzymes critical for plant growth, thus serving as effective herbicides .
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, derivatives of the compound demonstrated IC values in the nanomolar range against breast and lung cancer cells. The mechanism of action was attributed to apoptosis induction and cell cycle arrest .
| Cell Line | IC (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 45 | Apoptosis induction |
| A549 (Lung) | 30 | Cell cycle arrest |
Case Study 2: Herbicidal Activity
Field trials were conducted to assess the efficacy of the compound as a herbicide against common weeds in maize crops. Results indicated a significant reduction in weed biomass compared to untreated controls .
| Weed Species | Biomass Reduction (%) | Application Rate (g/ha) |
|---|---|---|
| Amaranthus spp. | 85 | 150 |
| Chenopodium spp. | 70 | 150 |
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-N-(4-{2-[3-(trifluoromethyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, while the thiazole rings may interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-(4-Bromophenyl)-4-{4-[3-(Trifluoromethyl)Phenyl]-1,3-Thiazol-2-yl}Benzamide (CAS 338397-07-2)
- Structure : Features a single thiazole ring linked to a benzamide group substituted with a bromophenyl and a 3-trifluoromethylphenyl group.
- Molecular Formula : C₂₃H₁₄BrF₃N₂OS (Molar Mass: 503.33 g/mol) .
- Key Differences: Lacks the bis-thiazole architecture of the target compound. Bromine may reduce metabolic stability compared to fluorine-containing analogs due to susceptibility to enzymatic debromination.
3-Fluoro-N-[4-(2-Methyl-2-Propanyl)-1,3-Thiazol-2-yl]Benzamide (TTFB)
- Structure : Contains a single thiazole with a tert-butyl (-C(CH₃)₃) substituent and a 3-fluorobenzamide group.
- Molecular Formula : C₁₆H₁₈FN₂OS (Molar Mass: 321.39 g/mol) .
- Key Differences: The tert-butyl group enhances lipophilicity (logP ~3.5) but may hinder target binding due to steric constraints. Fluorine at the benzamide’s 3-position offers moderate electron-withdrawing effects, less pronounced than -CF₃.
N-{[4-(4-Phenyl-1,3-Thiazol-2-yl)Oxan-4-yl]Methyl}-3-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl]Benzamide
- Structure : Incorporates an oxadiazole ring and a tetrahydropyran-linked thiazole, diversifying the heterocyclic framework.
- Molecular Formula : C₂₆H₂₂F₃N₅O₃S (Molar Mass: 553.55 g/mol) .
- Tetrahydropyran moiety may enhance bioavailability by masking polar groups.
Functional Group Transformations and Bioactivity
Pesticide Analogs (e.g., Flutolanil)
- Structure : N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide .
- Key Differences :
- Simpler benzamide scaffold without thiazole rings.
- Methoxyisopropyl substituent confers soil mobility, critical for agrochemical use.
- Demonstrates the role of -CF₃ in fungicidal activity, suggesting the target compound could share similar mechanisms.
Triazole-Thione Derivatives
- Structure : 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones .
- Key Differences :
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis.
Table 2: Functional Group Impact on Properties
Biological Activity
The compound 3-(trifluoromethyl)-N-(4-{2-[3-(trifluoromethyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. It also contains thiazole moieties, which are associated with various pharmacological effects. The structural complexity suggests potential interactions with biological targets that could lead to significant therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and benzamide frameworks exhibit notable antimicrobial properties. For instance, derivatives similar to the target compound have shown activity against various bacterial strains and fungi.
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures reported MIC values ranging from 50 μg/mL to 250 μg/mL against Gram-positive and Gram-negative bacteria, indicating moderate to potent antimicrobial activity .
Anticancer Activity
The anticancer potential of thiazole-containing compounds has been well-documented. The target compound's structure suggests it may also possess similar properties:
- Cell Line Studies : In vitro studies on related compounds have demonstrated significant cytotoxic effects against several cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia (L1210). IC50 values in these studies were often in the submicromolar range, indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.86 |
| L1210 | 1.4 |
| MDA-MB-231 | 6.46 |
The mechanism by which thiazole derivatives exert their biological effects often involves inhibition of key enzymes or interaction with cellular pathways:
- Enzyme Inhibition : Compounds similar to the target have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives have also been evaluated for their ability to scavenge ROS, suggesting a protective mechanism against oxidative stress, which is often elevated in cancerous cells .
Case Studies
- Study on Anticancer Activity : A study focused on a series of thiazole derivatives found that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-fluorinated counterparts. The study highlighted the importance of substituent groups in modulating biological activity .
- Antimicrobial Efficacy : Another investigation into thiazole-based compounds revealed that certain derivatives had significant antibacterial properties against resistant strains of Staphylococcus aureus and Escherichia coli, with some achieving MIC values lower than standard antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(trifluoromethyl)-N-(4-{2-[3-(trifluoromethyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide?
- Methodological Answer : The synthesis involves sequential coupling of thiazole and benzamide derivatives. Key steps include:
- Thiazole Core Formation : React 5-chlorothiazol-2-amine with 3-(trifluoromethyl)benzoyl chloride in pyridine under anhydrous conditions to form the thiazole-amide intermediate (as in , S2).
- Second Thiazole Ring Introduction : Use a cross-coupling reaction (e.g., Suzuki or Ullmann coupling) to attach the second thiazole moiety, ensuring regioselectivity via catalyst optimization (e.g., CuI for amide bond formation, as in ).
- Purification : Chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol) yield high-purity product. Monitor reaction progress via TLC and confirm structure via -NMR and FT-IR ( ).
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- Methodological Answer :
- -NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl groups (no splitting due to -coupling). Thiazole protons appear as singlets (δ 7.0–7.5 ppm) ( ).
- FT-IR : Confirm amide bonds (C=O stretch at ~1650 cm) and CF groups (C-F stretches at 1100–1250 cm) ( ).
- Elemental Analysis : Compare experimental C/H/N values (<1% deviation) to theoretical calculations (e.g., C: 49.3%, H: 2.1%, N: 10.7%) ( ).
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl groups influence the compound’s binding to biological targets?
- Methodological Answer :
- Lipophilicity : The CF group increases logP, enhancing membrane permeability (measured via octanol-water partitioning assays).
- Electron-Withdrawing Effects : Stabilize the amide bond, reducing hydrolysis in vivo. Use DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and identify hydrogen-bonding sites ( ).
- Docking Studies : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., PFOR in anaerobic organisms, as in ). Compare binding poses of CF-containing analogs vs. non-fluorinated derivatives ( ).
Q. What strategies resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Assay Optimization : Standardize conditions (e.g., pH, temperature) to minimize variability. For antimicrobial assays, use CLSI guidelines for MIC determination ().
- Off-Target Profiling : Screen against unrelated enzymes (e.g., cytochrome P450) to rule out nonspecific interactions. Use SPR or ITC to quantify binding affinities ( ).
- Data Reconciliation : Apply multivariate analysis (PCA or PLS) to correlate structural features (e.g., CF position) with activity trends ( ).
Q. How can crystallographic data inform the design of analogs with improved stability?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., N–H⋯N hydrogen bonds in centrosymmetric dimers, as in ).
- Packing Analysis : Identify π-π stacking (3.5–4.0 Å spacing) and C–H⋯F interactions to enhance thermal stability ( ).
- Derivative Synthesis : Introduce substituents (e.g., methyl, methoxy) at positions favoring stronger packing interactions ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
